molecular formula C6H9ClN2 B1443334 4-(2-chloroethyl)-1-methyl-1H-pyrazole CAS No. 1093881-63-0

4-(2-chloroethyl)-1-methyl-1H-pyrazole

Cat. No. B1443334
M. Wt: 144.6 g/mol
InChI Key: OAYGXNCRHZTQEB-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)morpholine hydrochloride is used as an intermediate for the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine . It’s also used in the preparation of potential DNA cross-linking antitumor agents .


Molecular Structure Analysis

The molecular weight of 4-(2-Chloroethyl)morpholine hydrochloride is 186.08 . The InChI string representation is InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H .

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry : The compound 4-(2-chloroethyl)-1-methyl-1H-pyrazole and its derivatives have been used as intermediates in the synthesis of various biologically active compounds. For example, Ogurtsov and Rakitin (2021) reported the synthesis of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

  • Pharmacological Properties : While avoiding specific details on drug use and dosage, it's noteworthy that pyrazole derivatives, including those related to 4-(2-chloroethyl)-1-methyl-1H-pyrazole, are studied for their potential pharmacological properties. For instance, Hamama et al. (2012) described the synthesis and biological properties of novel heterocyclic ring systems with pyrazole, which were tested for their antibacterial and antitumor agents (Hamama et al., 2012).

  • Role in Anticancer Research : Xiaobo Liu and colleagues (2017) synthesized 3-phenyl-1H-pyrazole derivatives, highlighting the importance of 3-phenyl-1H-pyrazole as an intermediate for many biologically active compounds. This study emphasizes the role of pyrazole derivatives in anticancer research, particularly as molecular targeted therapy agents (Liu, Xu, & Xiong, 2017).

  • Application in Polymer Chemistry : Pyrazole derivatives have also found applications in polymer chemistry. Gardiner et al. (2017) discussed how pyrazole-based dithiocarbamates, which could potentially include 4-(2-chloroethyl)-1-methyl-1H-pyrazole derivatives, are used as agents in the radical polymerization of monomers (Gardiner et al., 2017).

  • Inhibitors in Chemical Reactions : Ibraheem et al. (2020) studied pyrazoline and benzimidazoles derivatives for their potential applications in the medicinal field, which includes inhibitory activities in certain chemical reactions. This study highlights the diversity of applications for pyrazole derivatives in various chemical processes (Ibraheem et al., 2020).

Safety And Hazards

4-(2-Chloroethyl)morpholine hydrochloride is considered hazardous. It’s toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

4-(2-chloroethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYGXNCRHZTQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-1-methyl-1H-pyrazole

CAS RN

1093881-63-0
Record name 4-(2-chloroethyl)-1-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To excess thionyl chloride (250 mL) at 0° C. was added 2-(1-methyl-1H-pyrazol-4-yl)ethanol (82 g, 0.651 mol). The reaction mixture was heated to reflux for 15 minutes. The excess thionyl chloride was removed in vacuo and the crude product was purified by recrystallization from EtOH to afford the title compound.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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